![molecular formula C24H28N4O5 B11021020 3-(4-Methoxyphenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}imidazolidine-2,4-dione](/img/structure/B11021020.png)
3-(4-Methoxyphenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}imidazolidine-2,4-dione is a complex organic compound featuring a combination of imidazolidine, piperazine, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazolidine Ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidine core.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Attachment of Methoxyphenyl Groups: Methoxyphenyl groups are often introduced through electrophilic aromatic substitution reactions, using methoxybenzene derivatives and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups within the imidazolidine and piperazine moieties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenated compounds and strong bases or acids are typically employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl groups can yield quinones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential interactions with enzymes and receptors. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its interactions with neurotransmitter receptors and enzymes make it a candidate for the treatment of neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}imidazolidine-2,4-dione involves its interaction with various molecular targets, including enzymes and receptors. The methoxyphenyl groups can interact with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyphenyl)piperazine: This compound shares the piperazine and methoxyphenyl groups but lacks the imidazolidine ring.
Imidazolidine-2,4-dione Derivatives: Compounds with similar imidazolidine cores but different substituents.
Methoxyphenyl Derivatives: Various compounds containing methoxyphenyl groups with different functional groups attached.
Uniqueness
The uniqueness of 3-(4-Methoxyphenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}imidazolidine-2,4-dione lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H28N4O5 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C24H28N4O5/c1-32-18-9-7-17(8-10-18)28-23(30)19(25-24(28)31)11-12-22(29)27-15-13-26(14-16-27)20-5-3-4-6-21(20)33-2/h3-10,19H,11-16H2,1-2H3,(H,25,31) |
InChI Key |
FLFPMCXKIXENER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11020940.png)
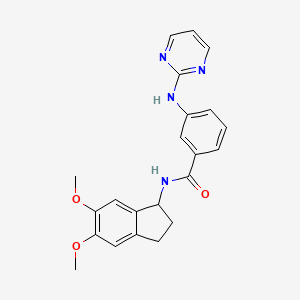
![4,5-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide](/img/structure/B11020943.png)
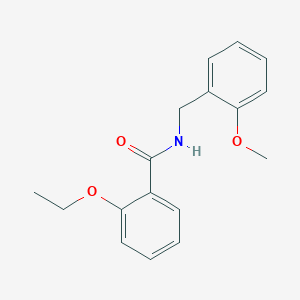
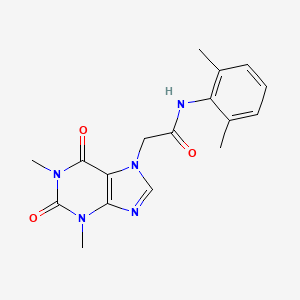
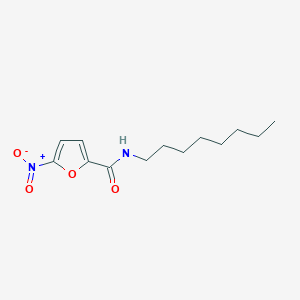
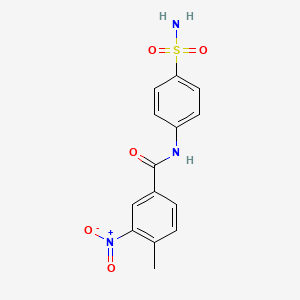
![N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B11020986.png)
![N-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-isoleucine](/img/structure/B11020987.png)
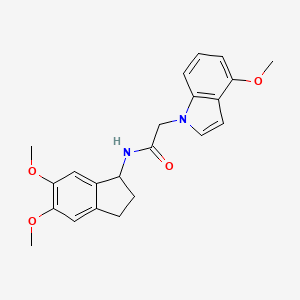
![Methyl 3-[(2,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11020991.png)
![N-(3-acetylphenyl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11020992.png)
![1-benzyl-N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11021013.png)
![2-ethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide](/img/structure/B11021017.png)
